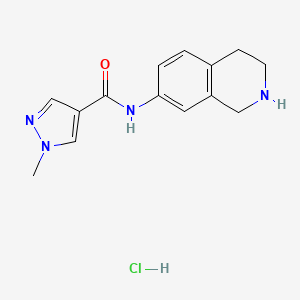![molecular formula C15H20N4O B7639085 N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. It is currently being investigated for its potential therapeutic effects in treating autoimmune diseases such as psoriasis and lupus.
Mécanisme D'action
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide inhibits the TYK2 enzyme, which is involved in the signaling pathways of cytokines such as IL-12, IL-23, and type I interferons. By blocking these pathways, this compound may be able to reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and improve symptoms in animal models of autoimmune diseases. It has also been shown to reduce levels of cytokines such as IL-12 and IL-23 in human clinical trials. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide is its specificity for the TYK2 enzyme, which may reduce off-target effects. However, its potency and selectivity may also make it difficult to study in lab experiments. Additionally, the cost and availability of this compound may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research on N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide. One area of interest is its potential use in combination therapies with other drugs for autoimmune diseases. Another area of research is the potential use of this compound in other diseases that involve the immune system, such as cancer and infectious diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide involves several steps, including the reaction of 6-cyanonicotinic acid with piperidine and subsequent reactions with various reagents to form the final product. The synthesis process has been optimized to improve yield and purity of the compound.
Applications De Recherche Scientifique
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide has been shown to have potential therapeutic effects in treating autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease. It works by inhibiting the TYK2 enzyme, which plays a key role in the immune response. By blocking this enzyme, this compound may be able to reduce inflammation and alleviate symptoms of these diseases.
Propriétés
IUPAC Name |
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-4-15(20)18-13-5-3-8-19(11-13)14-7-6-12(9-16)17-10-14/h6-7,10,13H,2-5,8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQCMPQXVJNXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCCN(C1)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7639016.png)

![N-(cyclohexylmethyl)-N-(pyridin-4-ylmethyl)-6-oxaspiro[2.5]octane-2-carboxamide](/img/structure/B7639027.png)


![N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639041.png)
![1-[2-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639050.png)
![5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile](/img/structure/B7639058.png)
![[2-(Aminomethyl)piperidin-1-yl]-(furan-2-yl)methanone;hydrochloride](/img/structure/B7639067.png)
![N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B7639072.png)
![N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639079.png)
![2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7639082.png)
![5-[Methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7639097.png)
